molecular formula C12H16FNO2 B2771115 Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate CAS No. 1397197-64-6

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate

Cat. No.: B2771115
CAS No.: 1397197-64-6
M. Wt: 225.263
InChI Key: PDGZIZZIZIMDNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is an organic compound with the molecular formula C12H16FNO2 It is a fluorinated aromatic ester, which means it contains a fluorine atom attached to an aromatic ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate typically involves the reaction of 4-(aminomethyl)-2-fluorobenzaldehyde with ethyl acrylate in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to the presence of the fluorine atom.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-[4-(aminomethyl)-3-fluorophenyl]propanoate
  • Ethyl 3-[4-(aminomethyl)-2-chlorophenyl]propanoate
  • Ethyl 3-[4-(aminomethyl)-2-bromophenyl]propanoate

Uniqueness

Ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications where fluorine’s unique characteristics are advantageous, such as in the development of pharmaceuticals and advanced materials .

Properties

IUPAC Name

ethyl 3-[4-(aminomethyl)-2-fluorophenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2/c1-2-16-12(15)6-5-10-4-3-9(8-14)7-11(10)13/h3-4,7H,2,5-6,8,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDGZIZZIZIMDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1=C(C=C(C=C1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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